2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol
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Overview
Description
2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol is a complex organic compound characterized by its unique molecular structure. This compound features a phenyl group attached to an ethanolic moiety, which in turn is connected to a 2-methylcyclohexyloxy group. Its intricate structure makes it a subject of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol typically involves multiple steps, starting with the preparation of the 2-methylcyclohexanol precursor. This precursor undergoes a series of reactions, including etherification and phenylation, to yield the final product. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Scientific Research Applications
2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol finds applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand molecular interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol is unique due to its specific structural features. Similar compounds include:
2-(2-(1-Methylcyclohexyloxy)phenyl)ethanol: This compound differs in the position of the methyl group on the cyclohexane ring.
2-(2-(2-Methylcyclohexyloxy)phenyl)ethanamine: This compound has an amine group instead of an alcohol group.
These compounds share similarities in their core structure but exhibit different chemical and biological properties due to variations in their functional groups.
Properties
IUPAC Name |
2-[2-(2-methylcyclohexyl)oxyphenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-12-6-2-4-8-14(12)17-15-9-5-3-7-13(15)10-11-16/h3,5,7,9,12,14,16H,2,4,6,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTYYOFOBDRSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC2=CC=CC=C2CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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